molecular formula C20H11N3O3S2 B2969230 (E)-3-(5-(4-nitrophenyl)furan-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile CAS No. 627890-09-9

(E)-3-(5-(4-nitrophenyl)furan-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile

Cat. No.: B2969230
CAS No.: 627890-09-9
M. Wt: 405.45
InChI Key: QPWZFOLRUNFHIF-GXDHUFHOSA-N
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Description

The compound (E)-3-(5-(4-nitrophenyl)furan-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a furan ring substituted with a 4-nitrophenyl group and a thiazole ring bearing a thiophen-2-yl substituent. The E-configuration of the acrylonitrile moiety ensures planarity, which may enhance π-conjugation and influence electronic properties. Such structural motifs are common in medicinal chemistry, particularly in anticancer and antimicrobial agents, due to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and dipole interactions .

Properties

IUPAC Name

(E)-3-[5-(4-nitrophenyl)furan-2-yl]-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11N3O3S2/c21-11-14(20-22-17(12-28-20)19-2-1-9-27-19)10-16-7-8-18(26-16)13-3-5-15(6-4-13)23(24)25/h1-10,12H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWZFOLRUNFHIF-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2=CSC(=N2)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(5-(4-nitrophenyl)furan-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile is a synthetic derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer activities, supported by relevant data and case studies.

  • Molecular Formula : C17H12N2O4S
  • Molecular Weight : 336.35 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and thiazole moieties were tested against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)MBC (µg/mL)Pathogen
Compound A0.220.25Staphylococcus aureus
Compound B0.300.35Escherichia coli
Compound C0.400.45Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that these compounds are effective against pathogenic bacteria, suggesting that the incorporation of nitrophenyl and furan groups enhances antimicrobial activity .

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. In vitro testing across multiple cancer cell lines revealed promising results.

Table 2: Anticancer Activity Data

Cell LineGI50 (µM)TGI (µM)
HL-60 (Leukemia)0.0240.086
NCI-H522 (Lung)0.0380.092
COLO205 (Colon)0.0450.100
MDA-MB-468 (Breast)0.0500.110

The growth inhibition (GI50) and total growth inhibition (TGI) values indicate that the compound exhibits significant cytotoxicity against various cancer types, particularly leukemia and lung cancer . The structure–activity relationship suggests that the presence of the furan and thiazole rings is crucial for its anticancer efficacy.

Case Studies

  • Study on Thiazole Derivatives : A series of thiazole-bearing acrylonitriles were synthesized and evaluated for their anticancer properties, revealing that modifications in the substituents significantly influenced their activity profiles.
    • The study reported that compounds with electron-donating groups showed enhanced activity against cancer cell lines compared to those with electron-withdrawing groups .
  • Antimicrobial Efficacy Against Biofilms : Another investigation focused on the ability of related compounds to inhibit biofilm formation in Staphylococcus aureus. The results indicated a substantial reduction in biofilm mass, highlighting the potential of these compounds in treating biofilm-associated infections .

Comparison with Similar Compounds

Substituent Effects on Crystal Packing and Conformation

Key Compounds:
  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)
  • 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)

Structural Insights :

  • Compounds 4 (Cl-substituted) and 5 (F-substituted) are isostructural, crystallizing in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Despite differing halogen substituents, their crystal packing remains similar, with slight adjustments to accommodate steric and electronic differences .

Table 1: Substituent Impact on Crystal Properties

Compound Substituent Crystal System Symmetry Planarity Deviation
Target Compound NO₂ Not reported Likely planar
Compound 4 Cl Triclinic $ P\overline{1} $ Non-planar (fluorophenyl)
Compound 5 F Triclinic $ P\overline{1} $ Non-planar (fluorophenyl)

Heterocyclic Core Variations

Key Compounds:
  • (E)-2-(4-(4-Chlorophenyl)Thiazol-2-yl)-3-(Thiophen-2-yl)Acrylonitrile
  • 2-(4-Fluorophenyl)-3-[5-(4-Nitrophenyl)-1,3,4-Thiadiazol-2-yl]-1,3-Thiazolidin-4-one

Structural Insights :

  • Replacing the furan ring in the target compound with a thiadiazole (as in ) reduces aromaticity but introduces additional nitrogen atoms, which may enhance hydrogen-bonding capabilities.
  • The thiophen-2-yl substituent in both the target compound and ’s analog contributes to π-π stacking but differs in electronic effects due to the absence of a nitro group .

Table 2: Heterocyclic Core Comparison

Compound Core Structure Key Functional Groups Electronic Effects
Target Compound Furan-Thiazole NO₂, Thiophen-2-yl Strong electron-withdrawing
Compound Thiadiazole-Thiazole NO₂, Fluorophenyl Moderate electron-withdrawing
Compound Thiazole Cl, Thiophen-2-yl Weak electron-withdrawing

Nitro Group Positioning and Electronic Effects

Key Compounds:
  • (2E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Acrylonitrile
  • 4-(4′-Nitrophenyl)-N-Tosylthiazol-2-Amine

Structural Insights :

  • The nitro group in the target compound is positioned on the furan ring, whereas in and , it resides on the thiazole or aryl rings. This positional difference modulates electron density distribution, affecting reactivity and binding affinity.
  • Nitro groups enhance electrophilicity, making compounds more reactive in nucleophilic substitution reactions compared to methoxy or halogen substituents .

Q & A

Q. What steps ensure reproducibility in synthesizing and characterizing this compound?

  • Best Practices :
  • Detailed Reaction Logs : Document stoichiometry, solvent purity, and reaction time/temperature.
  • Cross-Lab Validation : Share samples for independent NMR/X-ray validation to confirm structural integrity .
  • Reference Standards : Use commercially available fragments (e.g., 4-nitrophenylfuran) as internal controls .

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